A-893

描述

A-893 是一种有效的、选择性的赖氨酸甲基转移酶 SMYD2 抑制剂。 该化合物因其抑制组蛋白和非组蛋白蛋白赖氨酸残基甲基化的能力而备受关注,该过程在调节基因表达和维持细胞功能中起着至关重要的作用 .

准备方法

合成路线和反应条件

A-893 的合成涉及对先前已知的苯并恶嗪酮化合物的结构-活性关系的系统探索。合成路线包括几个关键步骤:

工业生产方法

This compound 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。这将包括:

间歇操作: 利用间歇反应器进行环化和官能团修饰步骤。

纯化: 采用结晶、色谱和重结晶等技术纯化最终产品.

化学反应分析

反应类型

A-893 主要经历以下类型的反应:

取代反应: this compound 中的氯基团可以发生亲核取代反应。

氧化和还原反应: 该化合物可以参与氧化还原反应,特别是涉及氨基.

常用试剂和条件

亲核取代: 常用试剂包括胺类和硫醇类亲核试剂,通常在碱性条件下。

氧化: 过氧化氢或高锰酸钾等试剂可在酸性或碱性条件下使用。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂.

主要产品

从这些反应中形成的主要产物包括 this compound 的取代衍生物,它们根据取代基的性质可以具有不同的生物活性 .

科学研究应用

Key Findings:

- A-893 effectively reduces the methylation of p53 at K370, a modification associated with tumorigenesis.

- In human A549 lung carcinoma cells, treatment with this compound resulted in a 42% reduction in p53K370 methylation levels without affecting total p53 protein levels, thus highlighting its specificity .

Cancer Research Applications

This compound has been utilized in various studies focusing on cancer biology, particularly due to its role in modulating the function of critical tumor suppressor proteins.

Case Study: Lung Carcinoma

In a study involving A549 cells:

- Objective : To assess the impact of this compound on p53 methylation.

- Methodology : Cells were treated with 10 µM this compound for 18 hours.

- Results : The compound reduced p53K370 methylation significantly while maintaining stable overall p53 levels, suggesting a targeted action without off-target effects commonly observed with other inhibitors like AZ505 .

Epigenetic Research

The role of this compound extends into epigenetics, where it serves as a tool to explore the regulatory mechanisms governing gene expression through histone modifications.

Applications in Epigenetic Studies:

- Histone Modification : By inhibiting SMYD2, this compound alters the landscape of histone methylation, which can lead to changes in gene expression profiles associated with various cancers.

- Research Implications : The compound is positioned as a valuable probe for understanding the epigenetic regulation of tumor suppressor genes and the potential for therapeutic interventions targeting these pathways .

Comparative Analysis with Other Inhibitors

A comparative analysis highlights the unique properties of this compound relative to other methyltransferase inhibitors.

作用机制

A-893 通过选择性抑制赖氨酸甲基转移酶 SMYD2 来发挥其作用。抑制通过 this compound 结合到 SMYD2 的活性位点来实现,从而阻止靶蛋白上赖氨酸残基的甲基化。这导致基因表达抑制和各种细胞途径的调节。 主要分子靶标是肿瘤抑制蛋白 p53,this compound 在其中抑制赖氨酸 370 的甲基化,从而影响其稳定性和活性 .

相似化合物的比较

类似化合物

AZ505: 另一种 SMYD2 选择性抑制剂,具有类似的作用机制,但效力略低于 A-893。

EPZ031686: EZH2 酶的选择性抑制剂,也靶向赖氨酸甲基化,但针对不同的残基和蛋白

This compound 的独特性

This compound 以其对 SMYD2 的高效力和选择性而脱颖而出,IC50 值为 2.8 纳摩尔。 这使其成为研究 SMYD2 的特定生物学功能及其在疾病过程中的作用的宝贵工具 .

生物活性

A-893 is a highly selective and potent inhibitor of the lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). This compound has garnered significant attention in cancer research due to its ability to inhibit the methylation of lysine residues on various proteins, including tumor suppressors like p53. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily through competitive inhibition of SMYD2, effectively disrupting its ability to methylate lysine residues on target proteins. The compound binds to the active site of SMYD2, forming hydrogen bonds that prevent substrate binding. This inhibition leads to a notable reduction in the methylation of p53 at lysine 370 (p53K370), with studies showing a 42% reduction in this modification in A549 lung carcinoma cells post-treatment.

Selectivity and Potency

The compound exhibits an IC50 value of 2.8 nM , indicating its high potency against SMYD2. This selectivity is crucial as it minimizes off-target effects commonly associated with other inhibitors, such as AZ505, allowing for clearer insights into the biological functions mediated by SMYD2 without confounding variables .

Applications in Cancer Research

This compound serves as a valuable tool in cancer research, particularly for studying:

- The role of SMYD2 in tumor biology.

- The functional consequences of SMYD2 inhibition across various cellular contexts.

- Therapeutic strategies against cancers where SMYD2 is overexpressed.

Inhibition of Methylation in Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits SMYD2 activity in various cancer cell lines. Notably, it has been shown to reduce p53 methylation levels significantly, which can influence tumor suppressor activity and cellular proliferation.

Table 1: Biological Activity of this compound in Various Cell Lines

| Cell Line | IC50 (nM) | Effect on p53 Methylation | Study Reference |

|---|---|---|---|

| A549 (Lung Carcinoma) | 2.8 | 42% reduction at K370 | |

| Esophageal Squamous Cell Carcinoma | TBD | TBD | TBD |

| Pediatric Acute Lymphoblastic Leukemia | TBD | TBD | TBD |

Note: TBD indicates areas where further study is needed or data is not yet available.

Comparative Analysis with Other Inhibitors

A comparative analysis highlights this compound's superior selectivity over other methyltransferase inhibitors. For instance, while AZ505 also inhibits SMYD2, it has been associated with increased total p53 levels, complicating the interpretation of results related to p53 function.

Table 2: Comparison of this compound with Other Methyltransferase Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity | Off-target Effects |

|---|---|---|---|---|

| This compound | SMYD2 | 2.8 | High | Minimal |

| AZ505 | SMYD2 | TBD | Moderate | Significant |

属性

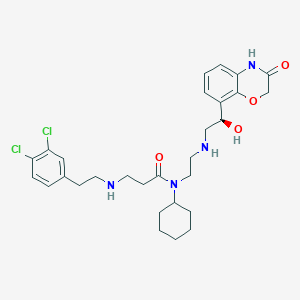

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2R)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRBXBROEPXZHF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N(CCNC[C@@H](C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。